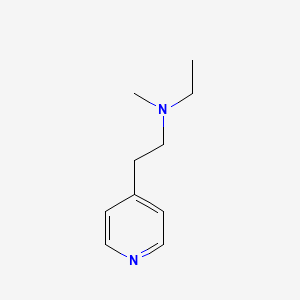
2,8,8-Trimethylnonane-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,8-Trimethylnonane-2,7-diol is an organic compound with the molecular formula C12H26O2. It consists of 12 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes three methyl groups attached to a nonane backbone, making it a diol due to the presence of two hydroxyl groups.
Méthodes De Préparation
The synthesis of 2,8,8-Trimethylnonane-2,7-diol can be achieved through various synthetic routes. One common method involves the reaction of pivaldehyde with acetone in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
2,8,8-Trimethylnonane-2,7-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol may lead to the formation of corresponding ketones or carboxylic acids.
Applications De Recherche Scientifique
2,8,8-Trimethylnonane-2,7-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in the study of metabolic pathways and enzyme interactions. In medicine, this compound could be explored for its potential therapeutic properties, although specific applications are still under investigation. Industrially, it may be used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of 2,8,8-Trimethylnonane-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds with other molecules, influencing its reactivity and interactions . These interactions can affect biological processes, such as enzyme activity and signal transduction pathways, although detailed mechanisms are still being studied.
Comparaison Avec Des Composés Similaires
2,8,8-Trimethylnonane-2,7-diol can be compared with other similar compounds, such as 2,5,8-trimethylnonane and 2,8,8-trimethyl-2,7-nonanediol . These compounds share similar structural features but differ in the position and number of methyl groups and hydroxyl groups. The unique arrangement of these groups in this compound gives it distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
57512-45-5 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
2,8,8-trimethylnonane-2,7-diol |
InChI |
InChI=1S/C12H26O2/c1-11(2,3)10(13)8-6-7-9-12(4,5)14/h10,13-14H,6-9H2,1-5H3 |
Clé InChI |
AMNHLQWCSMTIRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CCCCC(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)













